molecular formula C10H13NO3 B8545005 Methyl 2-(4-hydroxybenzylamino)acetate

Methyl 2-(4-hydroxybenzylamino)acetate

Cat. No.: B8545005
M. Wt: 195.21 g/mol
InChI Key: IMKUPGZPIFUYMH-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxybenzylamino)acetate is an organic compound featuring a 4-hydroxybenzylamino group linked to a glycine-derived methyl ester. It is synthesized via nucleophilic substitution between 4-(aminomethyl)phenol and methyl 2-bromoacetate, yielding an off-white solid with a melting point of 105–107 °C . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 9.25 (OH), 8.30 (NH), 7.10–6.70 (aromatic protons), 3.60 (OCH₃), 3.55–3.24 (CH₂ groups).
  • ¹³C NMR (CDCl₃): δ 172.7 (ester carbonyl), 155.4 (phenolic oxygen), 52.7 (OCH₃), 51.9 (CH₂COO), 49.5 (CH₂NH).
  • MS (ESI): m/z 218.1 ([M + Na]⁺), corresponding to a molecular weight of ~195 g/mol .

The compound serves as an intermediate in synthesizing protected derivatives for pharmaceutical applications, such as Boc-protected analogs .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-[(4-hydroxyphenyl)methylamino]acetate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3

InChI Key

IMKUPGZPIFUYMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Acetamido-2-hydroxybenzoate

Structure: Features a benzoate ester with acetamido and hydroxyl substituents at positions 4 and 2, respectively. Molecular Formula: C₁₀H₁₁NO₄ (MW: 209.20 g/mol) . Key Differences:

  • Functional Groups: Lacks the benzylamino linkage present in the target compound; instead, it has an acetamido group directly on the aromatic ring.
  • Synthesis: Derived from acetylation of methyl 4-aminosalicylate, contrasting with the nucleophilic substitution route used for Methyl 2-(4-hydroxybenzylamino)acetate .
  • Applications : Used as a reference standard in pharmacopeial testing (e.g., British Pharmacopoeia) .

Bicyclic Triazole Derivatives (Compounds A and B)

Structures :

  • Compound A : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester with a triazole-thioacetate moiety.
  • Compound B: Similar to A but with an isobutyl-propylamino substitution. Key Differences:
  • Complexity: Both feature bicyclic terpene-derived frameworks and triazole rings, unlike the simpler benzylamino-acetate structure of the target compound.

Bohemine Metabolite M-6

Structure: 6-(4-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine. Key Differences:

  • Core Structure: Purine-based, with a 4-hydroxybenzylamino side chain and a 3-hydroxypropylamino group.
  • Metabolism : Undergoes CYP2A/3A-mediated oxidation and cytosolic NAD⁺-dependent conversion to carboxylic acids, highlighting divergent metabolic pathways compared to the target compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point/State Primary Use/Significance
This compound C₁₀H₁₃NO₃* ~195 Benzylamino, ester, phenolic -OH 105–107 °C (solid) Synthetic intermediate
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido, ester, phenolic -OH Not reported Pharmacopeial standard
Compound A C₂₃H₃₄N₄O₂S ~442 Bicyclic terpene, triazole, thioacetate Not reported Bioactivity optimization
Bohemine Metabolite M-6 C₁₇H₂₁N₇O₃ ~371 Purine, 4-hydroxybenzylamino Not reported CYP-mediated metabolism

*Inferred from MS data; exact formula requires further validation.

Research Findings and Implications

  • Synthetic Flexibility: this compound’s amino group allows for protective modifications (e.g., Boc protection), enabling its use in peptide mimetics or prodrugs .
  • Metabolic Divergence : Unlike metabolite M-6, which undergoes hepatic CYP-mediated transformations, the target compound’s ester group may predispose it to hydrolytic cleavage .
  • Structural-Activity Relationships (SAR): The benzylamino-acetate motif offers a balance of hydrophilicity and aromaticity, whereas bicyclic derivatives (Compounds A/B) prioritize steric bulk for target engagement .

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